ethyl 2-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate
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Overview
Description
Ethyl 2-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate is a useful research compound. Its molecular formula is C16H18N4O4S and its molecular weight is 362.4. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
Preparation and Reactions of Heterocyclic Compounds : Studies have detailed the synthesis of heterocyclic compounds with potential biocidal properties against a range of microorganisms. For instance, Youssef et al. (2011) reported on the preparation of compounds through hydrolysis and cyclization reactions, demonstrating significant biological activity against both Gram-positive and Gram-negative bacteria, as well as yeast-like and filamentous fungi (Youssef et al., 2011).
Unexpected Reactions and Mechanism Studies : Research by Ledenyova et al. (2018) explored the reactions of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea, uncovering unexpected reaction pathways and mechanisms, which were confirmed through X-ray analysis and HPLC/MS studies (Ledenyova et al., 2018).
Anti-tumor Agents and Molecular Modeling : Nassar et al. (2015) conducted a study on the synthesis of novel pyrazolo[3,4-d]pyrimidine and pyrazole derivatives, evaluating their efficacy as anti-tumor agents. Their research included molecular modeling to support the structure of synthesized compounds and demonstrated significant effects against mouse tumor model cancer cell lines (Nassar et al., 2015).
Synthesis Methodologies
Microwave-assisted Synthesis : A study by Başoğlu et al. (2013) focused on the microwave-assisted synthesis of hybrid molecules, investigating their biological activities. This research highlighted the efficiency of microwave-assisted methods in the synthesis of compounds with potential antimicrobial, antilipase, and antiurease activities (Başoğlu et al., 2013).
Synthesis and Cyclization Reactions : Eldin (1999) detailed the reactions of cyanothioacetamide derivatives for the synthesis of new annelated pyran, thiazole, 1,2,4-triazole, and 1,2,4-triazine derivatives, evaluating their antimicrobial activity. This work underscores the versatility of these compounds in synthesizing a variety of heterocyclic derivatives with potential biological applications (Eldin, 1999).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
ethyl 2-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbonylamino)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O4S/c1-2-23-15(22)9-4-5-11-12(9)18-16(25-11)19-13(21)10-8-17-20-6-3-7-24-14(10)20/h8-9H,2-7H2,1H3,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APCQDRFJGUHVOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC2=C1N=C(S2)NC(=O)C3=C4N(CCCO4)N=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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